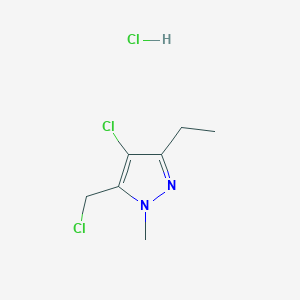

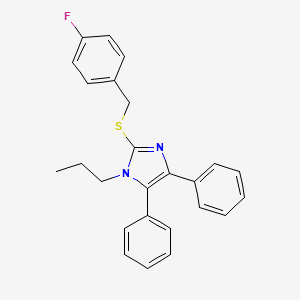

![molecular formula C10H18O3 B2699469 [(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol CAS No. 2209096-66-0](/img/structure/B2699469.png)

[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol is a synthetic compound that belongs to the class of bicyclic compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields.2.0]heptanyl]methanol.

Scientific Research Applications

Methanol in Chemical Synthesis and Applications

Hydrogen Production from Methanol : Research has focused on hydrogen production from methanol due to its potential as a clean energy carrier. Methanol steam reforming, partial oxidation, and autothermal reforming are key processes, with copper-based catalysts showing high activity and selectivity towards CO2 over CO. Innovations in catalyst development and reactor technology aim to enhance efficiency and performance in hydrogen production from methanol, indicating methanol's role in advancing hydrogen energy solutions (García et al., 2021).

Methanol as a Fuel for Internal Combustion Engines : Methanol's potential as an oxygenated fuel for internal combustion engines has been extensively reviewed. Blending methanol with diesel, biodiesel, or ethanol can significantly impact engine performance and emissions. Methanol blends tend to reduce peak in-cylinder pressure and NOx emissions while presenting challenges such as increased specific fuel consumption and the need for engine modifications or the use of additives for blend stability (Pandey, 2022).

Methanol in Direct Methanol Fuel Cells (DMFCs) : The challenge of methanol crossover in DMFCs, where methanol permeates from the anode to the cathode, limits their efficiency. Addressing methanol crossover is crucial for enhancing DMFC performance, indicating ongoing research into more methanol-impermeable polymer electrolytes and other solutions to mitigate this issue, reflecting methanol's significance in fuel cell technology (Heinzel & Barragán, 1999).

properties

IUPAC Name |

[(1S,5S)-6,6-dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-12-10(13-2)5-8-3-7(6-11)4-9(8)10/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCXWBKZQWSXMD-NPPUSCPJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2C1CC(C2)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(C[C@H]2[C@@H]1CC(C2)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2699386.png)

![N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2699389.png)

![6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2699391.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)

![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2699401.png)

![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699405.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699408.png)